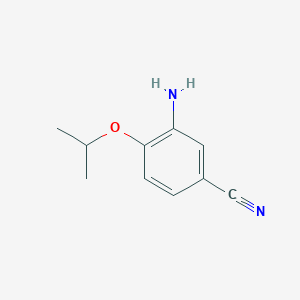

3-Amino-4-isopropoxybenzonitrile

Description

The compound 3-Amino-4-isopropoxybenzonitrile (CAS: 355022-20-7) is a benzonitrile derivative featuring an amino group at the 3-position and an isopropoxy substituent at the 4-position of the aromatic ring.

Properties

IUPAC Name |

3-amino-4-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRYGMBCMISUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-isopropoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-isopropoxybenzonitrile with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the substitution of the hydrogen atom at the third position with an amino group.

Another method involves the use of nitrile derivatives and appropriate reagents to introduce the amino group. For example, the reaction of 4-isopropoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of 3-Amino-4-isopropoxybenzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-isopropoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under suitable conditions.

Reduction: The nitrile group can be reduced to form amines or other derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

3-Amino-4-isopropoxybenzonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-isopropoxybenzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The substituents on the benzene ring significantly influence the compound’s electronic properties, solubility, and reactivity. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Electronic Effects |

|---|---|---|---|---|

| 3-Amino-4-isopropoxybenzonitrile | 355022-20-7 | C₁₀H₁₂N₂O | -NH₂, -OCH(CH₃)₂ | Electron-donating (-OCH(CH₃)₂) enhances ring electron density |

| 3-Amino-4-chlorobenzonitrile | 53312-79-1 | C₇H₅ClN₂ | -NH₂, -Cl | Electron-withdrawing (-Cl) reduces ring electron density |

| 4-Amino-3-methylbenzonitrile | 78881-21-7 | C₈H₈N₂ | -NH₂, -CH₃ | Electron-donating (-CH₃) increases steric bulk |

| 3-(Aminomethyl)benzonitrile | 10406-24-3 | C₈H₈N₂ | -CH₂NH₂ | Flexible aminomethyl group enhances solubility in polar solvents |

Key Observations :

- The isopropoxy group in 3-Amino-4-isopropoxybenzonitrile introduces steric hindrance and moderate electron-donating effects, which may slow electrophilic substitution reactions compared to analogs with smaller substituents (e.g., -Cl or -CH₃) .

- Chlorine-substituted analogs (e.g., 3-Amino-4-chlorobenzonitrile) exhibit stronger electron-withdrawing effects, favoring reactions like nucleophilic aromatic substitution .

Commercial Availability and Pricing

Table 2: Commercial Data for Selected Analogs

Research Implications

- Synthetic Utility : The isopropoxy group’s steric bulk may hinder crystallization, necessitating advanced techniques like SHELXL for structural determination .

Biological Activity

3-Amino-4-isopropoxybenzonitrile (CAS No. 1155116-42-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-Amino-4-isopropoxybenzonitrile features an amino group and an isopropoxy substituent on a benzonitrile backbone. Its molecular formula is C11H14N2O, with a molecular weight of approximately 190.24 g/mol. The presence of the amino group suggests potential interactions with biological targets, which may contribute to its pharmacological properties.

The biological activity of 3-Amino-4-isopropoxybenzonitrile can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation: It could interact with receptors to alter signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

Antiviral Activity

Research indicates that compounds similar to 3-Amino-4-isopropoxybenzonitrile exhibit significant antiviral properties. For instance, studies have shown that triazole derivatives can inhibit viral replication in vitro. While specific data on this compound's antiviral efficacy is limited, its structural analogs demonstrate promising results against various viral pathogens.

Antimicrobial Activity

3-Amino-4-isopropoxybenzonitrile has been evaluated for its antimicrobial properties. In vitro studies reveal that it exhibits activity against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

Recent investigations into the anticancer potential of this compound have shown its ability to induce apoptosis in cancer cell lines. For example, studies involving human colon cancer (HCT 116) cells indicated significant cytotoxicity, with an IC50 value comparable to established chemotherapeutic agents. Molecular docking studies suggest that it may inhibit specific kinases involved in cancer progression.

Data Table: Summary of Biological Activities

| Activity | Tested Pathogen/Cell Line | Efficacy | Reference |

|---|---|---|---|

| Antiviral | Various viruses | Significant inhibition | |

| Antimicrobial | Bacterial strains | Effective against resistant strains | |

| Anticancer | HCT 116 (colon cancer) | IC50 < 10 µM |

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, 3-Amino-4-isopropoxybenzonitrile was tested against influenza virus strains. Results indicated a dose-dependent reduction in viral load, suggesting potential for development as an antiviral therapeutic agent.

Case Study 2: Antimicrobial Resistance

A study focused on multidrug-resistant bacterial strains demonstrated that this compound could restore sensitivity to certain antibiotics when used in combination therapies. This finding highlights its potential role in combating antibiotic resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.